molecular formula C20H21N3O4 B14776806 Pomalidomide-C5-alkyne

Pomalidomide-C5-alkyne

Cat. No.: B14776806
M. Wt: 367.4 g/mol
InChI Key: SJUDPDBPVXJFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-C5-alkyne is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known for its potent antineoplastic activity. Pomalidomide itself is used primarily in the treatment of multiple myeloma, a type of blood cancer. The addition of a C5-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-C5-alkyne typically involves multiple steps, starting with the preparation of pomalidomide. One common method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .

To introduce the C5-alkyne group, a copper-assisted azide-alkyne click reaction is often employed. This reaction involves the addition of an azide to the alkyne group, resulting in the formation of the desired this compound compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow synthesis, which allows for higher yields and greater efficiency. The process typically includes steps such as alkylation, acylation, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C5-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Pomalidomide-C5-alkyne exerts its effects through multiple mechanisms. It binds to the E3 ligase cereblon, redirecting its ability to signal for protein degradation towards neosubstrates. This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect. Additionally, it enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This modification allows for the synthesis of a broader range of derivatives and conjugates, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(hept-6-ynylamino)isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O4/c1-2-3-4-5-6-12-21-14-9-7-8-13-17(14)20(27)23(19(13)26)15-10-11-16(24)22-18(15)25/h1,7-9,15,21H,3-6,10-12H2,(H,22,24,25)

InChI Key

SJUDPDBPVXJFFY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.